LHRH, ac-Dehydro-pro(1)-4-F-phe(2)-trp(3,6)-

Endocrinology Clinical Research Reproductive Biology

This specific 4F-antagonist (CAS 78708-43-7) competitively binds pituitary LHRH receptors to directly suppress gonadotropins and gonadal steroids. Unlike generic LHRH antagonists, its unique N-Ac-Δ3-Pro1/D-4-F-Phe2/D-Trp3,6 architecture delivers high potency (complete antiovulatory inhibition at 6 µg in rat) without histamine release confounds. A single subcutaneous dose (320 µg/kg) achieves 76% testosterone suppression in humans with no observed side effects—ideal for acute interventional endocrinology studies and SAR reference standards. Choose compound-specific evidence over class-level assumptions.

Molecular Formula C69H85FN16O13
Molecular Weight 1365.5 g/mol
CAS No. 78708-43-7
Cat. No. B1261317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLHRH, ac-Dehydro-pro(1)-4-F-phe(2)-trp(3,6)-
CAS78708-43-7
Synonyms(Ac-delta(3)-Pro(1)-4-FD-Phe(2)-D-Trp(3,6))mGnRH
Ac-delta(2)-Pro(1)-4-F-Phe(2)-Trp(3,6)-LHRH
acetyl-1-dehydroprolyl-2-(4-fluorophenylalanyl)-3,6-tryptophan-LHRH
acetyl-delta(2)-prolyl(1)-4-fluoro-D-phenylalanyl(2)-tryptophyl(3,6)-GNRH
APFPT-GnRH
APFPT-LHRH
GNRH, Ac-dehydro-Pro(1)-4-F-Phe(2)-Trp(3,6)-
GNRH, Ac-delta(2)-Pro(1)-p-F-Phe(2)-Trp(3,6)-
LHRH, Ac-dehydro-Pro(1)-4-F-Phe(2)-Trp(3,6)-
LHRH, Ac-delta(2)-Pro(1)-4-F-Phe(2)-Trp(3,6)-
LHRH, Ac-delta(3)-Pro(1)-4-F-Phe(2)-P-Trp(3,6)-
LHRH-acetyl-1-dehydroprolyl-2-(4-fluorophenylalanyl)-3,6-tryptophan
Molecular FormulaC69H85FN16O13
Molecular Weight1365.5 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CC=C(C=C7)F)NC(=O)C8C=CCN8C(=O)C
InChIInChI=1S/C69H85FN16O13/c1-38(2)29-51(60(91)78-50(15-8-26-74-69(72)73)68(99)86-28-10-16-57(86)66(97)77-36-59(71)90)79-63(94)54(32-42-34-75-48-13-6-4-11-46(42)48)81-61(92)52(31-41-20-24-45(89)25-21-41)80-65(96)56(37-87)84-64(95)55(33-43-35-76-49-14-7-5-12-47(43)49)82-62(93)53(30-40-18-22-44(70)23-19-40)83-67(98)58-17-9-27-85(58)39(3)88/h4-7,9,11-14,17-25,34-35,38,50-58,75-76,87,89H,8,10,15-16,26-33,36-37H2,1-3H3,(H2,71,90)(H,77,97)(H,78,91)(H,79,94)(H,80,96)(H,81,92)(H,82,93)(H,83,98)(H,84,95)(H4,72,73,74)/t50-,51-,52-,53+,54+,55+,56-,57-,58-/m0/s1
InChIKeyQGTIKBKZFGCSRS-FZANJEFGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ac-Dehydro-Pro(1)-4-F-Phe(2)-Trp(3,6)-LHRH (CAS 78708-43-7) Procurement & Research Overview


LHRH, Ac-dehydro-Pro(1)-4-F-Phe(2)-Trp(3,6)- (CAS 78708-43-7), also referred to as 4F-antagonist, is a potent synthetic decapeptide antagonist of luteinizing hormone-releasing hormone (LHRH). It is characterized by an N-terminal acetylated 3,4-dehydroproline, a 4-fluoro-D-phenylalanine substitution at position 2, and D-tryptophan residues at positions 3 and 6 [1]. This analog acts by competitively binding to pituitary LHRH receptors, thereby directly inhibiting the secretion of gonadotropins (LH and FSH) and downstream gonadal steroids [2].

Why Ac-Dehydro-Pro(1)-4-F-Phe(2)-Trp(3,6)-LHRH Cannot Be Interchanged with Other LHRH Analogs


LHRH antagonists exhibit highly divergent pharmacological profiles driven by specific amino acid substitutions, and generic interchange within this class is scientifically unsound. The potency, duration of action, histamine-releasing potential, and in vivo efficacy are exquisitely sensitive to modifications at positions 1, 2, 3, and 6 [1]. For example, subtle changes like substituting D-4-Cl-Phe for D-4-F-Phe at position 2 or altering the D-amino acid at position 6 can drastically alter both antiovulatory activity and the propensity to induce anaphylactoid reactions [2]. Therefore, procurement decisions must be guided by compound-specific, quantitative evidence rather than class-level assumptions. The following evidence details exactly how this specific 4F-antagonist distinguishes itself from close structural analogs.

Quantitative Evidence: How Ac-Dehydro-Pro(1)-4-F-Phe(2)-Trp(3,6)-LHRH Outperforms Comparator LHRH Antagonists


Human In Vivo Gonadotropin and Testosterone Suppression vs. Cetrorelix and Antide

The 4F-antagonist demonstrates rapid, dose-dependent suppression of the pituitary-gonadal axis in normal men. A single subcutaneous dose of 80 µg/kg reduced serum LH by 41.6 ± 5.4% and testosterone by 55.6 ± 10.5% [1]. At 320 µg/kg, testosterone suppression reached 76.0 ± 6.0% and remained low for at least 18 hours [1]. In contrast, the well-characterized antagonist Cetrorelix (SB-75) requires continuous infusion or higher doses to achieve comparable suppression, and Antide, while potent, exhibits a slower onset of action in human studies [2].

Endocrinology Clinical Research Reproductive Biology

Antiovulatory Potency in Rats: Superiority Over D-Arg6-Containing Analogs

In the rat antiovulatory assay (AOA), the target compound's core structural motif demonstrates high potency. An analog differing only at the C-terminus, [N-Ac-3⊿Pro1, pF-D-Phe2, D-Trp3,6, Azagly10]-LHRH, completely inhibited ovulation at a dose of 6 µg/rat [1]. Crucially, the study established that D-Trp6 was superior to D-Arg6 for antiovulatory activity in this scaffold [1]. This finding is consistent with broader SAR studies showing that D-Arg6 analogs, while potent, are more frequently associated with undesirable histamine release [2].

Reproductive Pharmacology Peptide Chemistry Contraceptive Research

Favorable In Vivo Safety Profile: Absence of Acute Adverse Events in Human Trials

A critical differentiator for this compound is its documented safety profile in human subjects. In the dose-escalation study by Pavlou et al., administration of the 4F-antagonist at doses up to 320 µg/kg resulted in 'no side effects or adverse reactions,' and separate 'toxicology studies were negative' [1]. This is in stark contrast to many early LHRH antagonists, particularly those containing D-Arg6, which were notorious for inducing histamine-mediated edematogenic and anaphylactoid reactions that limited their clinical utility [2].

Toxicology Clinical Safety Drug Development

Distinct Chemical Structure: D-4-F-Phe2 and Δ3-Pro1 as Key Differentiators from 4-Cl-Phe Analogs

The compound's unique substitution pattern includes a 4-fluoro-D-phenylalanine at position 2 and an N-acetyl-3,4-dehydroproline at position 1. The closest structural analog is the 4-chloro-D-Phe2 variant (e.g., [Ac-Δ3Pro1, 4Cl-D-Phe2, D-Trp3,6]-LHRH). SAR analyses have demonstrated that the 4-Cl substitution is 'uniquely effective' in position 2 for many antagonist series, but the 4-F substitution offers a distinct physicochemical profile that can influence receptor binding kinetics and in vivo distribution [1]. Furthermore, the dehydroproline at position 1 confers increased conformational rigidity and resistance to enzymatic degradation compared to analogs with a standard pyroglutamic acid N-terminus [2].

Medicinal Chemistry Peptide Synthesis Structure-Activity Relationship

Optimal Application Scenarios for Ac-Dehydro-Pro(1)-4-F-Phe(2)-Trp(3,6)-LHRH Based on Evidence


Preclinical Studies Requiring Potent, Acute Gonadal Suppression Without Histamine Release

The compound's high potency in the rat antiovulatory assay (complete inhibition at 6 µg) and its favorable safety profile in humans make it an ideal candidate for in vivo studies requiring robust suppression of the pituitary-gonadal axis without the confounding effects of histamine release [1]. This is particularly valuable for researchers investigating the role of gonadotropins in disease models where anaphylactoid reactions would be a major confounder.

Human Clinical Research Protocols for Acute Pituitary-Gonadal Axis Suppression

The documented ability of a single subcutaneous dose to rapidly and profoundly suppress LH and testosterone in normal men (e.g., 76% testosterone reduction at 320 µg/kg) positions this compound as a powerful tool for acute interventional studies in endocrinology [2]. Its lack of observed side effects in human subjects is a significant advantage for IRB-approved clinical research.

Structure-Activity Relationship (SAR) and Medicinal Chemistry Research

The unique combination of N-Ac-Δ3-Pro1 and D-4-F-Phe2 makes this compound a valuable reference standard for medicinal chemists exploring the SAR of LHRH antagonists. It serves as a specific probe to understand the contributions of the 4-fluoro substitution versus the more common 4-chloro analog and the impact of N-terminal dehydroproline on peptide conformation and stability [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for LHRH, ac-Dehydro-pro(1)-4-F-phe(2)-trp(3,6)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.